N-(3-isopropoxypropyl)-N'-(4-methylphenyl)urea
Description
N-(3-isopropoxypropyl)-N’-(4-methylphenyl)urea: is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms
Properties
IUPAC Name |
1-(4-methylphenyl)-3-(3-propan-2-yloxypropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-11(2)18-10-4-9-15-14(17)16-13-7-5-12(3)6-8-13/h5-8,11H,4,9-10H2,1-3H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEGDKWNYNZKBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCCOC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-isopropoxypropyl)-N’-(4-methylphenyl)urea typically involves the reaction of 3-isopropoxypropylamine with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:
3-isopropoxypropylamine+4-methylphenyl isocyanate→N-(3-isopropoxypropyl)-N’-(4-methylphenyl)urea
Industrial Production Methods: In an industrial setting, the production of N-(3-isopropoxypropyl)-N’-(4-methylphenyl)urea may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-isopropoxypropyl)-N’-(4-methylphenyl)urea can undergo oxidation reactions, particularly at the isopropoxypropyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Substitution reactions can occur at the aromatic ring or the isopropoxypropyl group, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-isopropoxypropyl)-N’-(4-methylphenyl)urea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-isopropoxypropyl)-N’-(4-methylphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved can vary based on the specific context of its use.
Comparison with Similar Compounds
N-(3-isopropoxypropyl)-N’-(4-chlorophenyl)urea: Similar structure but with a chlorine atom on the aromatic ring.
N-(3-isopropoxypropyl)-N’-(4-nitrophenyl)urea: Similar structure but with a nitro group on the aromatic ring.
N-(3-isopropoxypropyl)-N’-(4-methoxyphenyl)urea: Similar structure but with a methoxy group on the aromatic ring.
Uniqueness: N-(3-isopropoxypropyl)-N’-(4-methylphenyl)urea is unique due to the presence of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. The isopropoxypropyl group also contributes to its distinct properties compared to other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
